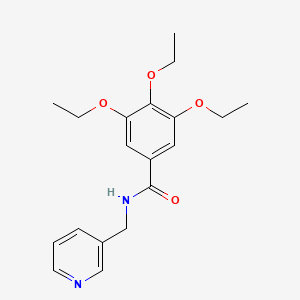

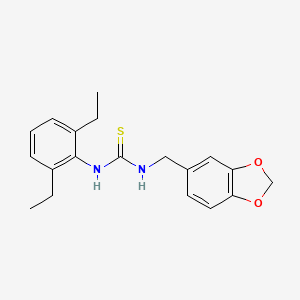

N'-(2-氯苄叉亚甲基)-2-(4-异丙基苯氧基)乙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N'-(2-Chlorobenzylidene)-2-(4-isopropylphenoxy)acetohydrazide and similar compounds involves multi-step chemical reactions. These processes typically start with the preparation of the hydrazide derivative from specific precursors. The synthesis method aims to achieve high purity and yield of the final product. For instance, a related compound, 2-(4-chlorophenoxy)-N'-[(1E)-1-(4-methylphenyl)ethylidene] acetohydrazide, was successfully synthesized and characterized by various spectroscopic techniques, demonstrating the approach used in synthesizing these kinds of compounds (Purandara et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to N'-(2-Chlorobenzylidene)-2-(4-isopropylphenoxy)acetohydrazide has been determined using X-ray crystallography, revealing details about their geometric configuration, bond lengths, and angles. These compounds typically exhibit a trans configuration around the C=N double bond, contributing to their stability and reactivity. For example, the molecular structure of related hydrazide derivatives has been elucidated, showing interactions such as hydrogen bonds and π-π stacking, which play a crucial role in their stability (Zhou & Ma, 2012).

Chemical Reactions and Properties

N'-(2-Chlorobenzylidene)-2-(4-isopropylphenoxy)acetohydrazide undergoes various chemical reactions, highlighting its reactivity and functional group transformations. The compound's chemical behavior can be influenced by its structural features, such as the presence of the hydrazide group and substituted phenyl rings. Studies on similar compounds have shown their ability to participate in cycloaddition reactions, nucleophilic substitutions, and other transformations relevant to synthetic organic chemistry (Công & Luan, 2016).

Physical Properties Analysis

The physical properties of N'-(2-Chlorobenzylidene)-2-(4-isopropylphenoxy)acetohydrazide, such as solubility, melting point, and crystallinity, are crucial for its handling and application in various fields. These properties are determined through experimental measurements and contribute to understanding the compound's behavior under different conditions. For related compounds, studies have focused on their thermal stability and solubility in various solvents, which are essential for their practical use (Kumar et al., 2016).

Chemical Properties Analysis

The chemical properties of N'-(2-Chlorobenzylidene)-2-(4-isopropylphenoxy)acetohydrazide, including its reactivity with other chemicals, stability under different conditions, and potential for forming derivatives, are of significant interest. These properties are influenced by the compound's molecular structure and the functional groups present. Research on similar compounds has explored their reactivity patterns, highlighting their potential for forming new bonds and undergoing structural modifications (Fekri & Zaky, 2014).

科学研究应用

抗癌活性:一种与 N'-(2-氯苄叉亚甲基)-2-(4-异丙基苯氧基)乙酰肼密切相关的化合物,即 N-(2-氨基苯基)-2-(2-异丙基苯氧基)乙酰胺,已被合成并显示出抗癌活性。这是通过分子对接分析针对 VEGFr 受体(癌症治疗中的重要靶点)来证明的 (Sharma 等人,2018)。

抗炎应用:一系列与目标化合物在结构上相关的 N-亚叉亚基-2-(4-氯-2-(2-氟或氯苯氧基)苯基)乙酸酰肼表现出中等到优异的抗炎活性。这在角叉菜胶诱导的大鼠足爪水肿试验中很明显,表明它们在治疗炎症性疾病中的潜力 (Nakhostin 等人,2016)。

潜在杀虫剂:与所讨论化合物在结构上相似的 N-(ω-羟基烷基)-4-氯苯氧基乙酰胺的衍生物已被表征并确定为潜在杀虫剂。这突出了该化合物在农业应用中的潜在用途 (Olszewska 等人,2009)。

绿色合成应用:对相关化合物 2-(2,4-二氯苯氧基)-N'-(2-羟基苄叉亚甲基)乙酰肼的研究证明了其通过球磨使用绿色策略合成的。该方法代表了一种合成此类化合物的环保方法 (Fekri & Zaky,2014)。

抗菌和抗氧化特性:某些从类似结构衍生的新型取代吡唑类化合物显示出有希望的抗菌和抗氧化活性。这表明此类化合物在开发新的抗菌剂中的潜在用途 (Hamada & Abdo,2015)。

三阶非线性光学性质:对衍生物 2-(4-氯苯氧基)-N'-[(1E)-1-(4-甲基苯基)乙叉亚甲基]乙酰肼的研究揭示了有趣的非线性光学性质。此类性质在光子和光电子的领域中很重要 (Purandara 等人,2019)。

属性

IUPAC Name |

N-[(E)-(2-chlorophenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2/c1-13(2)14-7-9-16(10-8-14)23-12-18(22)21-20-11-15-5-3-4-6-17(15)19/h3-11,13H,12H2,1-2H3,(H,21,22)/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJIWJVDDYIICD-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzoxazole](/img/structure/B5523475.png)

![N-(2-phenylethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5523479.png)

![3-(3-methyl-2-buten-1-yl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5523487.png)

![1-(3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}phenyl)-1H-pyrazole](/img/structure/B5523495.png)

![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5523503.png)

![2,5-dimethoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5523523.png)

![1-{[2-(4-fluorophenyl)-6-methyl-3-quinolinyl]methyl}-N-methylprolinamide](/img/structure/B5523538.png)

![2-[(benzoylamino)methyl]-4,6-dibromophenyl 1-naphthoate](/img/structure/B5523553.png)